molecular formula C21H29N3O5 B6022101 ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate

ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate

Cat. No. B6022101
M. Wt: 403.5 g/mol
InChI Key: MGTYWOHFARJAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate, also known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBP is a piperazine derivative that has been synthesized through a multistep process, and it has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate is not fully understood, but it is believed to act as a modulator of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate is its potential as a therapeutic agent for several neurological disorders. However, there are several limitations to using this compound in lab experiments. The synthesis of this compound is a multistep process that requires several reagents and catalysts, making it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate. One area of research is to further investigate the mechanism of action of this compound and its effects on neurotransmitter systems. Another area of research is to study the potential therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to optimize the synthesis of this compound and to develop more efficient methods for producing the compound.

Synthesis Methods

The synthesis of ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate involves a multistep process that requires several reagents and catalysts. The first step involves the reaction of 1,3-benzodioxole with acetic anhydride to form the corresponding acetyl derivative. The resulting compound is then reacted with piperidine to form the intermediate product, which is then reacted with ethyl chloroformate to form the final product, this compound.

Scientific Research Applications

Ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has been found to exhibit several therapeutic applications in scientific research. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. This compound has also been found to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-2-27-21(26)23-10-8-22(9-11-23)17-4-3-7-24(14-17)20(25)13-16-5-6-18-19(12-16)29-15-28-18/h5-6,12,17H,2-4,7-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYWOHFARJAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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